2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final steps involve the attachment of the amino group and the 2-methylallyl ether moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would produce aniline derivatives.
Scientific Research Applications
2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.
Uniqueness
What sets 2-(2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-12(2)11-31-15-8-9-16(17(29)10-15)19-18(13-4-6-14(30-3)7-5-13)20(22(23,24)25)28-21(26)27-19/h4-10,29H,1,11H2,2-3H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPVPAPVZOVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.